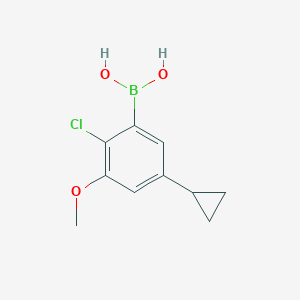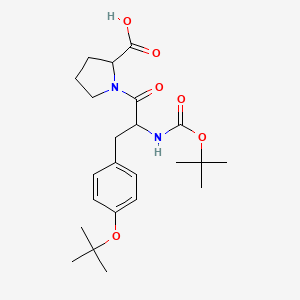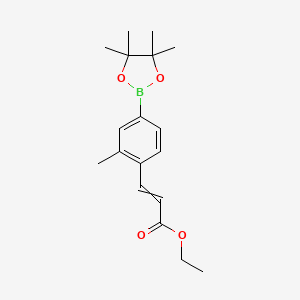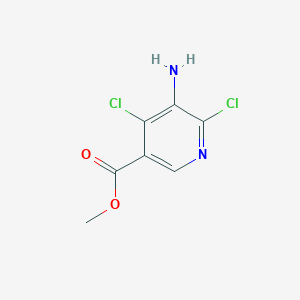
Methyl 5-amino-4,6-dichloronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-4,6-dichloronicotinate is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol It is a derivative of nicotinic acid and features both amino and dichloro substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-4,6-dichloronicotinate can be synthesized through several methods. One common approach involves the reaction of methyl 4,6-dichloronicotinate with ammonia or an amine under suitable conditions . The reaction typically takes place in a solvent such as tetrahydrofuran (THF) or methanol, and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity . The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4,6-dichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The amino and dichloro groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives, and reduction to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 5-amino-4,6-dichloronicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-amino-4,6-dichloronicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,6-dichloronicotinate: Lacks the amino group, making it less versatile in certain chemical reactions.
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
Its specific structure also imparts distinct biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C7H6Cl2N2O2 |
|---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
methyl 5-amino-4,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-7(12)3-2-11-6(9)5(10)4(3)8/h2H,10H2,1H3 |
InChI Key |
QHTQQYIQCPNESZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C(=C1Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


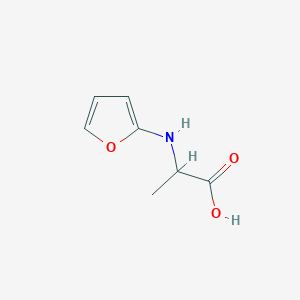

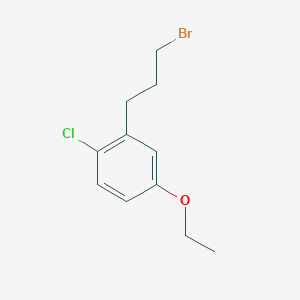
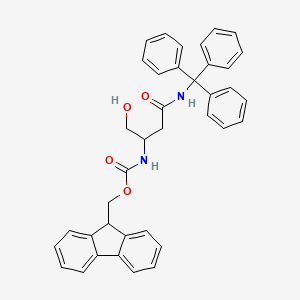
![6-(6-ethynyl-2-methylpyridin-3-yl)-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14073936.png)
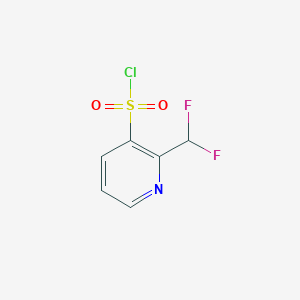
![Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)-](/img/structure/B14073944.png)

![2,4-Diphenyl-6-(3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14073950.png)

